
3-(benzimidazol-1-ylmethyl)-4-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzimidazol-1-ylmethyl)-4-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound with a triazole ring and a benzimidazole moiety, which gives it unique properties that make it useful in different applications.
Applications De Recherche Scientifique
1. Crystal Structure and Intermolecular Interactions
The crystal structures of compounds related to 3-(benzimidazol-1-ylmethyl)-4-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione have been studied extensively. For example, Karayel et al. (2015) explored the crystal structures of two novel antioxidant triazolyl-benzimidazole compounds. They found that the benzimidazole ring systems in these molecules are planar and the triazole part is almost perpendicular to the phenyl and benzimidazole parts, to avoid steric interactions. These structures are stabilized by intermolecular hydrogen bonds (Karayel et al., 2015).
2. Molecular Docking and Anticancer Properties
Another study by Karayel (2021) conducted detailed analysis of tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole. This research utilized density functional theory and molecular docking, revealing stable states and inter-molecular hydrogen bonding crucial for potential anti-cancer activity (Karayel, 2021).
3. Synthesis and Antifungal Activity
Hassan et al. (2021) described a synthesis protocol for 1,2,4-triazole-3-thiones with promising antifungal activity. They synthesized novel hybrid benzothiazolyl-triazole analogues, one of which displayed significant antifungal activity against Aspergillus fumigatus and Candida albicans (Hassan et al., 2021).
4. Restricted Rotation and NMR, X-RAY, DFT Studies
Karayel et al. (2019) investigated the restricted rotation around the CH2 N bond of benzimidazole derivatives, including triazole-3 thione. They used NMR spectra, X-ray, and DFT studies to clarify this rotation, showing that the existence of substituents affects the rotation around the methylene bridge (Karayel et al., 2019).
5. Antimicrobial Activities
Barot et al. (2017) synthesized novel benzimidazole derivatives and evaluated them for antibacterial and antifungal activities. Some of these compounds showed good antibacterial and antifungal activities, demonstrating the potential of these compounds in antimicrobial applications (Barot et al., 2017).
6. Corrosion Inhibition Performance
Yadav et al. (2013) synthesized benzimidazole derivatives and investigated them as inhibitors for mild steel corrosion in HCl solution. Their study indicates that these inhibitors could be effective in corrosion prevention, which is vital for industrial applications (Yadav et al., 2013).
Propriétés
IUPAC Name |
3-(benzimidazol-1-ylmethyl)-4-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5S/c17-11-5-1-3-7-13(11)22-15(19-20-16(22)23)9-21-10-18-12-6-2-4-8-14(12)21/h1-8,10H,9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVACQGZNZEPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=NNC(=S)N3C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

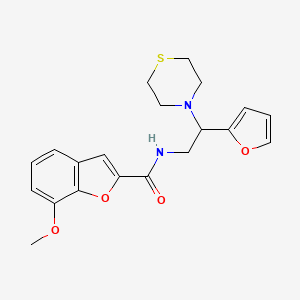
![5-(4-Ethylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2433620.png)
![3-[(2,6-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2433622.png)

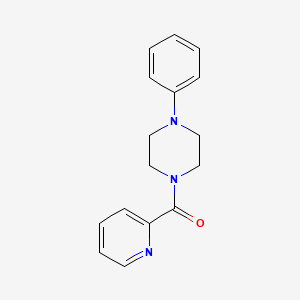
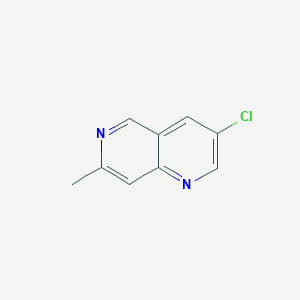
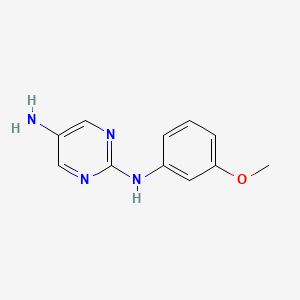
![2-(3,4-Dimethoxyphenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2433631.png)

![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2433633.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2433637.png)
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2433638.png)
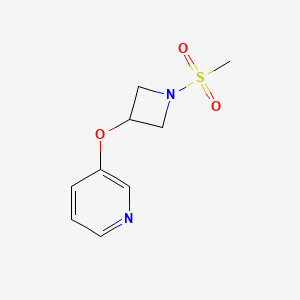
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2433642.png)